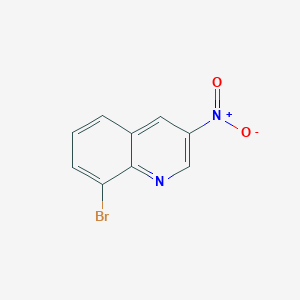

8-Bromo-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrN2O2 |

|---|---|

Molecular Weight |

253.05 g/mol |

IUPAC Name |

8-bromo-3-nitroquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H |

InChI Key |

VQMJVMOPWMRTAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 3 Nitroquinoline and Its Advanced Derivatives

Direct Synthetic Pathways to 8-Bromo-3-nitroquinoline

The direct synthesis of this compound can be approached from two main perspectives: by first introducing the bromine atom and then the nitro group, or vice versa. Each pathway presents unique challenges and advantages concerning reaction control and yield.

Regioselective Nitration of Brominated Quinoline (B57606) Systems

This approach involves the nitration of a pre-existing bromoquinoline. The position of the bromine atom on the quinoline ring significantly influences where the incoming nitro group will be directed.

The nitration of brominated quinolines is a classic example of electrophilic aromatic substitution. Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile. smolecule.com The reaction conditions, such as temperature and reaction time, are crucial for achieving the desired product and minimizing the formation of byproducts. For instance, the nitration of 8-bromoquinoline (B100496) with an excess of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid at 0°C, followed by warming to room temperature for 2 hours, has been shown to produce 8-bromo-5-nitroquinoline (B144396) in high yield. rsc.org

Recent advancements have explored alternative nitrating agents and conditions. For example, metal-free nitration of quinoline N-oxides using tert-butyl nitrite (B80452) has been developed as a direct and environmentally friendly method. researchgate.net While this specific method focuses on N-oxides, it highlights the ongoing research into milder and more selective nitration protocols.

The position of the pre-existing bromine atom on the quinoline ring plays a critical role in directing the incoming nitro group. In the case of 6-bromoquinoline, nitration with a mixture of nitric and sulfuric acids at 0°C selectively yields 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org The bromine at the C6 position deactivates the benzene (B151609) ring through its electron-withdrawing inductive effect, directing the electrophilic attack of the nitronium ion to the C5 position.

Under strongly acidic conditions, quinoline exists as the quinolinium ion, where the protonated nitrogen atom further deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring at positions 5 and 8. stackexchange.comuop.edu.pk The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.comuop.edu.pk The presence of a deactivating substituent like bromine on the benzene ring will further modulate this regioselectivity. For instance, in polyfluorinated quinolines, nitration occurs at the unoccupied 5 or 8 positions. researchgate.net

The electronic nature of other substituents on the quinoline ring also exerts a strong influence. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. For example, the presence of a hydroxy group at the 4-position in a 1-methyl-2-quinolone (B133747) system activates the adjacent 3-position for nitration. nih.gov

Regioselective Bromination of Nitrated Quinoline Systems

An alternative synthetic route to this compound involves the bromination of a nitroquinoline precursor. In this scenario, the directing effect of the nitro group is paramount.

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. Reagents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently used, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to enhance the electrophilicity of the bromine. wikipedia.org However, for activated systems or under specific conditions, a catalyst may not be necessary. wikipedia.org

The choice of solvent can also influence the outcome of the bromination reaction. For example, the bromination of 8-methoxyquinoline (B1362559) in chloroform (B151607) has been studied. researchgate.net Innovative and environmentally friendlier bromination methods have also been developed, such as using tetrabutylammonium (B224687) bromide promoted by V₂O₅-H₂O₂. organic-chemistry.org

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. youtube.com This is due to its powerful electron-withdrawing nature, which pulls electron density from the aromatic ring through both inductive and resonance effects. youtube.com This deactivation makes the ring less reactive towards electrophiles and directs incoming substituents to the positions meta to the nitro group.

Therefore, when brominating a 3-nitroquinoline, the nitro group at the C3 position will direct the incoming bromine electrophile. The deactivating nature of the nitro group makes the pyridine ring electron-deficient, favoring substitution on the benzene ring. The directing effect would favor bromination at positions 5 and 7, which are meta to the C3 nitro group. However, the synthesis of 3-bromo-8-nitroquinoline (B189542) has been reported through the bromination of 8-nitroquinoline, indicating that the position of the nitro group dictates the final product structure. smolecule.com

The presence of other substituents can further modify the directing effects. For example, in 8-hydroxyquinoline (B1678124) derivatives, bromination under acidic conditions typically yields 5,7-dibromo products due to the strong activating effect of the hydroxyl group at these positions. smolecule.com

Interactive Data Tables

| Bromoquinoline Precursor | Nitrating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-Bromoquinoline | HNO₃/H₂SO₄ | 0°C | 6-Bromo-5-nitroquinoline | semanticscholar.org |

| 8-Bromoquinoline | KNO₃/H₂SO₄ | 0°C to RT | 8-Bromo-5-nitroquinoline | rsc.org |

| 6,8-Dibromoquinoline | Direct Nitration | - | 6,8-Dibromo-5-nitroquinoline | nih.govresearchgate.netnih.gov |

| Substituted Quinoline | Brominating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ | Acidic | 5,7-Dibromo-8-hydroxyquinoline | smolecule.com |

| 8-Methoxyquinoline | Br₂ | Acetic Acid | 5-Bromo-8-methoxyquinoline | researchgate.netsmolecule.com |

| 8-Nitroquinoline | Bromine or NBS | Controlled | 3-Bromo-8-nitroquinoline | smolecule.com |

Advanced Derivatization Strategies from this compound

The presence of both a bromine atom and a nitro group on the quinoline core of this compound allows for a diverse range of subsequent chemical transformations. The bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the nitro group activates the quinoline ring for nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions primarily target the C-8 position, enabling the introduction of various aryl, heteroaryl, and other organic moieties.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron species with a halide, is a widely employed method for the arylation and heteroarylation of bromoquinolines. rsc.orgresearchgate.net This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. researchgate.netnih.gov

Research has demonstrated the successful Suzuki-Miyaura coupling of 8-bromoquinolines with various aryl and heteroaryl boronic acids. For instance, the coupling of 8-bromo-5-nitroquinoline with benzofuran-2-yl boronic acid has been reported to proceed efficiently. rsc.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are less common in readily available literature, the established reactivity of the 8-bromoquinoline scaffold suggests its applicability. rsc.orgresearchgate.net The reaction typically involves a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand, and a base in a suitable solvent system. rsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Bromoquinoline Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | Good | rsc.org |

| 8-Bromoquinoline | Potassium thiophene-2-yl trifluoroborate | Catalyst A (from 2-aminobiphenyl, Pd(OAc)₂, SPhos) | - | 1,4-Dioxane | - | rsc.org |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 81% | researchgate.net |

This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions. The direct application to this compound would require experimental optimization.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be utilized to functionalize the C-8 position of bromoquinolines. These methods expand the scope of accessible derivatives. While direct examples with this compound are not explicitly detailed, the principles are transferable from similar substrates. For instance, microwave-assisted palladium-catalyzed reactions have been shown to be effective for synthesizing quinoline derivatives.

The electron-withdrawing nitro group in this compound significantly influences the reactivity of the quinoline ring, making it susceptible to nucleophilic attack. This allows for the introduction of various functional groups through nucleophilic substitution mechanisms.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. researchgate.netmdpi.com This reaction involves the addition of a nucleophile, which carries a leaving group on the nucleophilic atom, to the aromatic ring. Subsequent base-induced elimination of the leaving group and a vicinal hydrogen atom results in the net substitution of a hydrogen atom. researchgate.net

Studies on various nitroquinolines have shown that the position of amination via VNS is highly regioselective. For 3-nitroquinoline, amination occurs at the C-4 position. cdnsciencepub.com In the case of 8-nitroquinoline, the reaction proceeds at the para-position to the nitro group. cdnsciencepub.comcdnsciencepub.com This regioselectivity is attributed to the electronic activation by the nitro group. mdpi.com The reaction is typically carried out in a basic medium, such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comcdnsciencepub.com

Table 2: Regioselectivity of VNS Amination on Nitroquinolines

| Nitroquinoline Isomer | Position of Amination | Reference |

| 3-Nitroquinoline | C-4 | cdnsciencepub.com |

| 5-Nitroquinoline | C-6 and C-8 | cdnsciencepub.com |

| 6-Nitroquinoline (B147349) | C-5 | cdnsciencepub.com |

| 7-Nitroquinoline | C-8 | cdnsciencepub.com |

| 8-Nitroquinoline | C-7 (para to nitro group) | cdnsciencepub.comcdnsciencepub.com |

The presence of a nitro group ortho or para to a halogen on an aromatic ring significantly activates the halogen towards nucleophilic aromatic substitution (SNAr). wikipedia.org This is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. wikipedia.org The rate of reaction is influenced by the electron-withdrawing strength of the activating group and the nature of the leaving group and nucleophile. wikipedia.org

In the case of halogenated nitroquinolines, the bromine atom can be displaced by a variety of nucleophiles. For example, 6-bromo-5-nitroquinoline readily undergoes SNAr reactions with morpholine (B109124) and piperazine (B1678402), demonstrating the activating effect of the adjacent nitro group. semanticscholar.org The reaction conditions often involve heating the reactants, sometimes with the aid of microwave irradiation to enhance reaction rates. semanticscholar.org The amenability of the bromine at C-8 in this compound to SNAr would be influenced by the combined electronic effects of the nitro group at C-3 and the quinoline nitrogen.

Transformations of the Nitro Group: Reduction and Further Conversions

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this heterocyclic scaffold. The reduction of the nitro group to an amino group is a particularly common and important transformation.

Catalytic Hydrogenation and Dissolving Metal Reduction to Aminoquinolines

The reduction of the nitro group in nitroaromatic compounds to form amino derivatives is a fundamental transformation in organic synthesis. unimi.it In the context of this compound, this reduction yields 8-Bromo-3-aminoquinoline, a key intermediate for further functionalization. Common methods for this reduction include catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or platinum oxide are frequently employed for the reduction of nitro groups. smolecule.com For instance, the nitro group of 3-chloro-8-nitroquinoline (B1338611) can be selectively reduced using catalytic hydrogenation with H₂/Pd-C without affecting the chloro substituent. A similar approach can be applied to this compound. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Dissolving Metal Reduction: This classical method utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). For example, the reduction of 6-chloro- and 6-bromo-8-nitroquinoline (B1581145) to their corresponding amino derivatives has been successfully achieved using Fe/HCl in 95% ethanol. fordham.edu This method offers a practical alternative to catalytic hydrogenation, particularly in cases where catalyst poisoning is a concern.

The general reaction for the reduction can be summarized as follows:

Table 1: Common Reagents for the Reduction of Nitroquinolines

| Reduction Method | Reagents | Typical Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Aminoquinoline |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Aminoquinoline |

Synthetic Utility of the Amino Functionality in Subsequent Transformations

The resulting 8-Bromo-3-aminoquinoline is a valuable building block for the synthesis of more complex molecules. The amino group can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of new ring systems. For example, 8-aminoquinolines are known to be useful motifs for ion sensors. arkat-usa.org

One important application is in nucleophilic substitution reactions. The amino group can act as a nucleophile, or it can be converted into other functional groups that facilitate substitution. For instance, the amino group can be diazotized and subsequently replaced with a wide range of substituents.

Furthermore, the amino group can direct further functionalization of the quinoline ring. The presence of the amino group at the 8-position can influence the regioselectivity of subsequent electrophilic substitution reactions. acgpubs.org The amino group in 8-aminoquinoline (B160924) derivatives has been shown to direct bromination to the C5 and C7 positions. acgpubs.org

The synthetic utility also extends to the construction of fused heterocyclic systems. The amino group can participate in cyclization reactions to form new rings fused to the quinoline core, leading to the synthesis of novel polycyclic aromatic compounds.

Transformations of the Bromine Substituent: Further Functionalization Pathways

The bromine atom at the 8-position of the this compound ring system provides another handle for synthetic modifications. This halogen can be replaced through various cross-coupling reactions, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In this reaction, the bromine atom can be coupled with boronic acids or their esters to introduce aryl or heteroaryl groups. This strategy has been successfully employed for the functionalization of other bromoquinoline derivatives. rsc.org For example, 8-bromo-3-(trifluoromethyl)quinoline (B1373563) participates in Suzuki-Miyaura coupling reactions to form new C-C bonds.

The bromine substituent can also be replaced by other functional groups through nucleophilic aromatic substitution (SₙAr) reactions, although this is often facilitated by the presence of activating groups like the nitro group. smolecule.comsemanticscholar.org

Sustainable Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for heterocyclic compounds, including quinolines. ijpsjournal.comtandfonline.comnumberanalytics.comnih.gov The focus is on developing methods that are more environmentally friendly, safer, and more efficient. researchgate.net

Application of Green Chemistry Principles in Heterocyclic Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comresearchgate.net Key principles include:

Waste Prevention: Designing synthetic pathways that minimize the generation of byproducts. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com

Use of Safer Solvents and Reagents: Employing less hazardous solvents, such as water or ethanol, and replacing toxic reagents with greener alternatives. ijpsjournal.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation. tandfonline.com

Non-Conventional Activation Methods and Catalysis in Quinoline Functionalization

To align with the principles of green chemistry, non-conventional activation methods are being explored for the synthesis and functionalization of quinolines. These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. nih.govlew.ro It can significantly accelerate reaction rates, often leading to cleaner reactions with higher yields. nih.govrsc.org Microwave-assisted methods have been successfully used for the synthesis of various quinoline derivatives, including the Friedländer synthesis in ethanol using a solid acid catalyst. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. rsc.org Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. royalsocietypublishing.org This technique has been applied to the synthesis of quinoline derivatives, demonstrating benefits in terms of reaction time and energy consumption. rsc.orgnih.govdoaj.orgmdpi.com

Table 2: Comparison of Conventional and Non-Conventional Synthesis Methods for Quinolines

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established, widely applicable | Long reaction times, high energy consumption, potential for side reactions |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields, often cleaner reactions nih.govrsc.org | Requires specialized equipment |

The development of novel catalytic systems is also a cornerstone of sustainable quinoline synthesis. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as the exploration of metal-free catalytic systems. numberanalytics.comrsc.orgmdpi.com The direct C-H functionalization of the quinoline ring is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.orgmdpi.compolyu.edu.hk

Reactivity Profiles and Mechanistic Investigations of 8 Bromo 3 Nitroquinoline

Electronic Effects of Bromine and Nitro Substituents on Reactivity

The reactivity of the quinoline (B57606) ring system in 8-Bromo-3-nitroquinoline is significantly influenced by the electronic properties of the bromine and nitro substituents. These substituents modulate the electron density of the aromatic rings, thereby affecting the molecule's susceptibility to electrophilic and nucleophilic attack.

The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. It deactivates the quinoline ring towards electrophilic substitution by significantly reducing the electron density through both inductive and resonance effects (-I and -M effects). lumenlearning.comresearchgate.net This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group makes the quinoline ring more susceptible to nucleophilic attack. evitachem.com

The combined electronic influence of these substituents is crucial in directing the course of chemical transformations. For instance, the presence of the nitro group can activate the adjacent bromine atom for nucleophilic substitution. semanticscholar.org

Table 1: Electronic Effects of Substituents on Quinoline Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Nitro (-NO₂) | 3 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strong deactivation |

| Bromine (-Br) | 8 | Electron-withdrawing (-I) | Electron-donating (+M) | Weak deactivation |

Detailed Mechanistic Pathways of Key Reactions

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the this compound scaffold is challenging due to the deactivating nature of both the nitro group and the bromine atom. lumenlearning.com The nitro group at the 3-position strongly deactivates the pyridine (B92270) ring and the adjacent benzene (B151609) ring. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In this compound, the electron-withdrawing substituents destabilize this carbocationic intermediate, thus slowing down the reaction rate. lumenlearning.com

Despite the deactivation, if an EAS reaction were to occur, the directing effects of the substituents would come into play. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director. libretexts.orgsmolecule.com The position of substitution would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the quinoline ring in this compound, enhanced by the nitro group, makes it a good substrate for nucleophilic aromatic substitution (SNA_r). The bromine atom at the 8-position can be displaced by a variety of nucleophiles. The general mechanism for SNA_r involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine) to form a resonance-stabilized intermediate called a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro group. semanticscholar.org The subsequent departure of the bromide ion restores the aromaticity of the ring.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. For example, the reaction with morpholine (B109124) or piperazine (B1678402) can lead to the formation of the corresponding substituted quinolines. semanticscholar.org

Table 2: Comparison of Substitution Mechanisms

| Reaction Type | Key Intermediate | Role of Substituents | General Outcome |

| Electrophilic Aromatic Substitution | Arenium Ion (positively charged) | Deactivating, destabilize intermediate | Substitution on the aromatic ring (if forced) |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (negatively charged) | Activating, stabilize intermediate | Displacement of the bromine atom |

The study of photochemical transformations provides insights into the excited-state reactivity of molecules. While specific studies on this compound are not extensively detailed in the provided results, the general principles of organic photochemistry can be applied to its nitroquinoline analogs. umd.edumiami.edu The presence of a nitro group often imparts interesting photochemical properties.

Upon absorption of light, a molecule is promoted to an electronic excited state. umd.edu This excited state can undergo various chemical reactions that are not accessible in the ground state. For nitroaromatic compounds, photochemical reactions can involve the nitro group itself, leading to rearrangements or reductions. The mechanism of these transformations often involves the formation of reactive intermediates such as radicals or excited triplet states. umd.edu

Laser flash photolysis is a key technique used to study the mechanisms of these rapid photochemical reactions by detecting and characterizing transient intermediates. umd.edu Understanding these pathways is crucial for designing new photochemical applications.

Reaction Kinetics and Stereochemical Considerations in Derivatives of this compound

The kinetics of reactions involving derivatives of this compound are influenced by the electronic and steric environment of the reaction center. For nucleophilic substitution reactions, the rate is dependent on the concentration of both the substrate and the nucleophile (for an S_N2-like aromatic substitution) and the stability of the Meisenheimer intermediate. The electron-withdrawing nitro group generally accelerates the rate of nucleophilic substitution by stabilizing the negatively charged intermediate. semanticscholar.org

Stereochemical considerations become important when chiral centers are introduced into the derivatives of this compound. For example, if a nucleophile containing a stereocenter reacts with the quinoline, or if a substituent on the quinoline ring is chiral, the resulting products could be diastereomers. The stereochemical outcome of such reactions would depend on the reaction mechanism and the steric hindrance around the reaction site. While the core this compound molecule is achiral, its derivatives can possess chirality, making the study of their stereochemistry relevant for applications in areas like asymmetric synthesis and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 3 Nitroquinoline and Its Analogs

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

The vibrational spectrum of 8-bromo-3-nitroquinoline is dominated by modes originating from the quinoline (B57606) core and the bromo and nitro substituents. The aromatic C-H stretching vibrations of the quinoline ring typically appear in the 3100–3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of characteristic bands between 1625 and 1400 cm⁻¹. In-plane and out-of-plane bending vibrations for the C-H bonds provide further structural information in the fingerprint region (below 1300 cm⁻¹). researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these fundamental modes by correlating experimental frequencies with calculated values. researchgate.netresearchgate.net

The presence of the bromine atom and the nitro group introduces specific vibrational signatures that are key to confirming the structure.

Nitro Group (NO₂): The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching mode (νas NO₂) typically appears in the 1570–1520 cm⁻¹ range, while the symmetric stretching mode (νs NO₂) is found between 1370–1320 cm⁻¹. researchgate.net For analogous nitroquinolines, these bands are prominently observed in both FT-IR and FT-Raman spectra, confirming the presence of the nitro substituent. researchgate.net

Bromo Group (C-Br): The carbon-bromine stretching vibration (ν C-Br) is found at lower frequencies, typically in the 800–600 cm⁻¹ range. Its exact position can be influenced by its position on the aromatic ring. This low-frequency mode is often more clearly observed in the FT-Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1570 - 1520 | Strong |

| Aromatic C=C/C=N Stretch | 1625 - 1400 | Medium to Strong |

| NO₂ Symmetric Stretch | 1370 - 1320 | Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-Br Stretch | 800 - 600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-withdrawing effects of the nitro group and the nitrogen atom, as well as the influence of the bromine substituent.

¹H NMR: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0–9.5 ppm). Protons on the pyridine (B92270) ring (H-2, H-4) are expected to be significantly downfield due to the deshielding effect of the ring nitrogen and the adjacent nitro group. For instance, in 3-iodo-8-nitroquinoline, H-2 and H-4 appear at δ 8.66 and δ 9.18 ppm, respectively. rsc.org The protons on the benzene (B151609) portion of the ring system (H-5, H-6, H-7) will exhibit chemical shifts influenced by the bromine at C-8.

¹³C NMR: The carbon spectrum will show nine distinct signals for the quinoline core. The carbon atom attached to the nitro group (C-3) will be significantly shielded, while adjacent carbons will be deshielded. The carbon bearing the bromine atom (C-8) will also show a characteristic chemical shift. In analogous compounds, carbons in the pyridine ring appear at the downfield end of the aromatic region. For example, in 3-iodo-8-nitroquinoline, the chemical shifts range from δ 92.0 (C-3) to δ 157.9 (C-2) ppm. rsc.org

The tables below present predicted chemical shifts for this compound based on published data for its analogs. rsc.orgsemanticscholar.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.1 | d | J ≈ 2.5 Hz |

| H-4 | ~8.7 | d | J ≈ 2.5 Hz |

| H-5 | ~8.0 | dd | J ≈ 8.4, 1.4 Hz |

| H-6 | ~7.7 | t | J ≈ 7.9 Hz |

| H-7 | ~7.9 | dd | J ≈ 7.5, 1.4 Hz |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~135 |

| C-4 | ~148 |

| C-4a | ~128 |

| C-5 | ~131 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~124 |

| C-8a | ~144 |

While 1D NMR provides initial assignments, 2D NMR experiments are essential for unambiguous confirmation of the 8-bromo-3-nitro substitution pattern. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H-5 with H-6, and H-6 with H-7, confirming the connectivity of the benzene ring protons. A key observation would be the correlation between H-2 and H-4, confirming their meta-relationship across the nitrogen and C-3. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). e-bookshelf.de It allows for the definitive assignment of each protonated carbon by correlating the assigned ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~9.1 ppm (H-2) would correlate to the carbon signal at ~155 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for highly substituted systems, as it reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. youtube.come-bookshelf.de Key HMBC correlations for confirming the this compound structure would include:

Correlations from H-2 and H-4 to the non-protonated C-3, confirming the location of the nitro group.

Correlations from H-2 to C-4 and C-8a.

Correlations from H-7 to the brominated carbon, C-8, and to C-5.

Correlations from H-5 to C-7 and C-4a.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and confident assignment of the molecular structure.

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. semanticscholar.org Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), the mass of a molecule can be measured with an accuracy of a few parts per million (ppm).

For this compound (C₉H₅BrN₂O₂), the presence of bromine is particularly distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units.

HRMS analysis would provide a measured mass that closely matches the calculated exact mass, confirming the elemental composition.

| Ion | Elemental Formula | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₉H₆⁷⁹BrN₂O₂ | 252.9662 | ~252.9660 |

| [M(⁸¹Br)+H]⁺ | C₉H₆⁸¹BrN₂O₂ | 254.9641 | ~254.9639 |

This precise mass measurement, combined with the characteristic isotopic pattern of bromine, provides definitive evidence for the elemental formula of this compound, complementing the structural insights gained from NMR and vibrational spectroscopy. rsc.orgacs.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The crystal structure of 8-Nitroquinoline (B147351) has been determined, revealing key conformational features. The molecule is reported to be nearly planar, with a very small dihedral angle of approximately 3.0° between the fused pyridine and benzene rings. nih.govcncb.ac.cnresearchgate.net This planarity is a common feature in aromatic systems, facilitating efficient crystal packing.

In analogs like dispiro 8-nitroquinolone derivatives, X-ray diffraction studies have confirmed their structures and stereochemistry. nih.govnih.gov For instance, one such analog crystallizes in a triclinic centrosymmetric lattice. nih.gov The analysis of these structures often reveals complex networks of intermolecular interactions, such as N–H···O hydrogen bonds, which can lead to the formation of specific ring motifs in the crystal packing. nih.gov

Furthermore, studies on other substituted nitroquinolines highlight the influence of substituent positioning on molecular geometry. In a series of 4-(alkylamino)nitroquinolines, the torsion angle of the nitro group relative to the aromatic ring was found to be highly dependent on the presence of adjacent substituents. rsc.org For an 8-nitroquinoline derivative with a peri nitrogen substituent, the nitro group was significantly twisted out of the plane of the quinoline ring, with a torsion angle of 70–78°. rsc.org This deviation from planarity is attributed to the substantial steric effect of the nitrogen lone pair. rsc.org In contrast, unhindered nitro groups tend to remain nearly coplanar with the aromatic ring. rsc.org The packing of 5-acetoxy-6-methoxy-8-nitroquinoline also shows that steric requirements can force nitro groups to rotate significantly out of the ring's plane. iucr.org

These findings suggest that the solid-state conformation of this compound would likely feature a largely planar quinoline core. However, the precise orientation of the nitro group could be influenced by steric and electronic interactions with the adjacent bromine atom and the quinoline nitrogen, potentially leading to a non-coplanar arrangement. Intermolecular interactions, such as halogen bonding involving the bromine atom and π–π stacking between the aromatic rings, are also expected to play a crucial role in stabilizing the crystal lattice.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight (g/mol) | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

| Key Conformational Feature | Nearly planar molecule (Dihedral angle between rings ≈ 3.0°) |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The photophysical properties, such as fluorescence and quantum yield, describe the pathways by which the molecule returns to the ground state after excitation. These properties are intrinsically linked to the molecule's electronic structure and are highly sensitive to substitution patterns on the aromatic core.

Studies on quinoline and its derivatives show that the introduction of substituents significantly alters their electronic and photophysical characteristics. The parent quinoline molecule has an absorption maximum (λmax) around 272 nm. unesp.br The introduction of a nitro group, as in nitroquinoline, induces a significant bathochromic (red) shift in the absorption spectrum. For a nitroquinoline analog, the λmax was observed at 335 nm in ethanol (B145695). unesp.br This shift is attributed to the strong electron-withdrawing nature of the nitro group, which extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The photophysical behavior is also dramatically influenced by the nature of the substituents. While the quinoline backbone itself is generally non-fluorescent, the introduction of certain groups can induce luminescence. unesp.br However, the nitro group often acts as a fluorescence quencher. A study on nitroquinoline showed a very low fluorescence quantum yield of just 0.25%, indicating that non-radiative decay processes are the dominant pathways for de-excitation. unesp.br This quenching effect is common for molecules containing nitroaromatic groups.

Research on various nitroquinoline derivatives further supports these observations. The UV-Vis spectra of 8-(alkyl)-2-methyl-5-nitroquinolines show absorption maxima in the range of 317-321 nm. mdpi.com In a study of a co-crystal of 6-nitroquinoline (B147349) with fumaric acid, an absorption peak was noted at 333 nm, corresponding to a π→π* transition. researchgate.net The environment, including the solvent and pH, can also affect the absorption spectra. mdpi.comnih.gov For instance, the λmax for a quinoline derivative showed a 13 nm bathochromic shift when the solvent was changed from hexane (B92381) to the more polar DMSO, indicating that the ground state is better solvated by polar solvents. unesp.br

Based on these findings for its analogs, this compound is expected to exhibit its primary absorption bands in the UVA region (likely between 320 nm and 350 nm) due to the combined electronic effects of the electron-withdrawing nitro group and the bromo substituent. It is also predicted to be weakly or non-fluorescent, consistent with the typical photophysical behavior of nitroaromatic compounds.

| Compound | Absorption Max (λmax, nm) | Fluorescence Quantum Yield (ΦF, %) | Key Observation |

|---|---|---|---|

| Quinoline (parent) | 272 | Non-fluorescent | Reference compound |

| Nitroquinoline | 335 | 0.25 | Bathochromic shift and fluorescence quenching observed |

In-depth Computational Analysis of this compound Remains an Area for Future Research

Despite extensive searches for computational and theoretical studies on the specific chemical compound This compound , no dedicated research containing the detailed data required for a comprehensive analysis was found in the available scientific literature. As a result, a detailed article structured around specific quantum mechanical calculations for this molecule cannot be generated at this time.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. Such studies are common for novel or significant compounds, involving a suite of standard analyses:

Optimized Geometries and Conformational Analysis: Determining the most stable three-dimensional shape of a molecule and its bond lengths and angles.

Vibrational Frequencies and Electronic Spectra: Predicting how the molecule will vibrate and absorb light, which corresponds to its infrared/Raman and UV-Vis spectra.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity, with the HOMO-LUMO gap indicating the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Local Reactivity Descriptors: Using tools like Fukui functions to quantify the reactivity at specific atomic sites within the molecule.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, charge delocalization, and the nature of chemical bonds.

While numerous studies have applied these computational techniques to the parent quinoline molecule and a wide array of its derivatives—including other halogenated and nitrated quinolines—a specific investigation into the 8-bromo-3-nitro isomer has not been published or is not readily accessible.

The scientific community relies on such peer-reviewed computational research to establish a foundational understanding of a molecule's properties. Without a primary source that has performed these calculations on this compound, creating detailed data tables and in-depth analysis for each of the aforementioned computational aspects would be speculative and scientifically unsound.

Therefore, the computational and theoretical characterization of this compound represents a gap in the current chemical literature, marking it as a potential subject for future research endeavors.

Computational Chemistry and Theoretical Characterization of 8 Bromo 3 Nitroquinoline

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT)

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and signal processing. Organic molecules, particularly those with donor-acceptor structures, are promising candidates for NLO materials. mdpi.com The NLO response of a molecule is primarily determined by its ability to be polarized by an external electric field, a property quantified by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). frontiersin.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. mdpi.com For a molecule like 8-Bromo-3-nitroquinoline, the quinoline (B57606) ring acts as a π-conjugated system, while the nitro group (-NO2) serves as a strong electron-acceptor and the bromine atom (-Br) acts as a weaker electron-withdrawing group. This intramolecular charge transfer (ICT) is fundamental to generating a significant NLO response. mdpi.com

Theoretical calculations for similar substituted quinoline systems have been performed using DFT with functionals such as B3LYP and CAM-B3LYP to determine their NLO characteristics. mdpi.comresearchgate.net The first-order hyperpolarizability (β) is the key parameter for second-order NLO materials. A high β value indicates a strong NLO response. Studies on other quinoline derivatives show that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance these properties. mdpi.com While specific calculations for this compound are not extensively published, data from analogous compounds like 8-hydroxy-5-nitroquinoline (8H5NQ) illustrate the typical results obtained from such studies.

Table 1: Example Calculated NLO Properties for a Substituted Nitroquinoline (8H5NQ) and Urea This table presents data for 8-hydroxy-5-nitroquinoline (8H5NQ) as an illustrative example of the computational results for a related molecule.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| 8H5NQ (Example) | 5.31 | 1.89 x 10-23 | 4.15 x 10-30 |

| Urea (Reference) | 1.37 | 0.38 x 10-23 | 0.37 x 10-30 |

Data derived from a computational study on 8-hydroxy-5-nitroquinoline. researchgate.net

Quantum Chemical Topology (QCT) and Electron Localization Function (ELF) Studies

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes scalar fields from quantum mechanics, such as the electron density, to partition a molecule into chemically intuitive regions, like atoms and bonds. researchgate.netchemrxiv.org A key tool within this framework is the Electron Localization Function (ELF), which maps the probability of finding an electron pair in a given region of space. wikipedia.org

The ELF provides a visual representation of a molecule's electronic structure, highlighting core atomic shells, covalent bonds, and lone pairs. jussieu.fr For this compound, an ELF analysis would visualize regions of high electron localization corresponding to the covalent bonds within the aromatic quinoline rings, the C-Br bond, and the N-O bonds of the nitro substituent. The function ranges from 0 to 1, where a value of 1 signifies perfect localization (as in a lone pair or core shell), and a value of 0.5 corresponds to the delocalized electron gas. wikipedia.org

This analysis helps in understanding the nature of the chemical bonds and the effects of the substituents on the electron distribution of the quinoline system. In related nitroaromatic compounds, such analyses have been crucial for understanding their reactivity and electronic structure. mdpi.commdpi.com Complementary analyses, such as the Molecular Electrostatic Potential (MEP), can also be derived to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, which is essential for predicting its chemical reactivity. researchgate.netnih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. For this compound, a reaction of significant interest is Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group makes the quinoline ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org

Theoretical modeling of an SNAr reaction on this compound would involve:

Identifying the possible sites for nucleophilic attack.

Calculating the structure of the reactants, the nucleophile, and the resulting products.

Locating the high-energy transition state (TS) structure for the reaction.

Identifying any stable intermediates, such as the negatively charged Meisenheimer complex, which is characteristic of the SNAr mechanism. masterorganicchemistry.com

DFT calculations are the standard method for such investigations, as they provide a good balance between accuracy and computational cost for modeling reaction pathways in organic molecules. rsc.orgmdpi.com

A key outcome of modeling a reaction mechanism is the generation of a reaction energy profile. This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products. The highest point on this profile corresponds to the primary transition state, and the energy difference between the reactants and this state is the activation barrier (ΔG‡). mdpi.com This barrier is the critical determinant of the reaction rate; a lower barrier implies a faster reaction.

For an SNAr reaction on this compound, computational studies would calculate the activation barriers for nucleophilic attack at different positions to predict the regioselectivity of the reaction. Theoretical studies on similar nitroaromatic systems have shown that the formation of the σ-adduct (Meisenheimer complex) is often the rate-limiting step. mdpi.comnih.gov The stability of this intermediate, and thus the height of the activation barrier, is heavily influenced by the ability of the electron-withdrawing groups to delocalize the negative charge. libretexts.org

Table 2: Illustrative Calculated Free Energy Barriers for an SNAr Reaction This table presents example data for the reaction of a model nucleophile with p-chloronitrobenzene to illustrate the type of results obtained from mechanistic studies.

| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | p-chloronitrobenzene + Nu- | 0.0 |

| Transition State 1 | TS for Nu- addition | +12.5 |

| Intermediate | Meisenheimer Complex | +8.2 |

| Transition State 2 | TS for Cl- departure | +10.1 |

| Products | p-nitro-substituted product + Cl- | -5.7 |

Data adapted from theoretical studies on model SNAr reactions. mdpi.comnih.gov

Solvent plays a critical role in the kinetics and thermodynamics of many chemical reactions, particularly those involving charged species. chemrxiv.org Computational models account for these effects using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged transition states and intermediates. chemrxiv.orglibretexts.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the reactant molecules. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding.

For the SNAr reaction of this compound, the formation of a negatively charged Meisenheimer complex would be strongly stabilized by polar solvents. Therefore, computational modeling would predict a significant lowering of the activation barrier and an acceleration of the reaction rate in polar solvents compared to nonpolar solvents or the gas phase. libretexts.orgquora.com

Molecular Dynamics Simulations for Conformational Sampling

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotations about single bonds. nobelprize.org While this compound is a relatively rigid aromatic system, some conformational flexibility exists, primarily concerning the rotation of the nitro group relative to the plane of the quinoline ring.

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms based on a given force field, MD can sample a wide range of possible conformations and identify the most stable, low-energy structures. scispace.com

For this compound, an MD simulation would reveal the preferred orientation of the nitro group and the energetic barrier to its rotation. While significant conformational isomers are not expected for such a rigid structure, this analysis can provide a detailed understanding of the molecule's dynamic behavior and its most probable structure in different environments. Similar MD studies on other quinoline derivatives have been used to successfully explore their full conformational space. nih.govscispace.com

Strategic Applications in Advanced Organic Synthesis and Chemical Scaffold Development

8-Bromo-3-nitroquinoline as a Versatile Synthetic Building Block

The synthetic utility of this compound stems directly from the distinct reactivity of its bromo and nitro substituents. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org Simultaneously, the electron-withdrawing nitro group can be readily transformed into other functional groups, such as an amine, or it can activate the quinoline (B57606) ring for certain nucleophilic reactions. nih.gov This dual reactivity allows for a programmed and highly controlled approach to the synthesis of diverse molecular structures. myskinrecipes.com

The term "polyfunctionalized" refers to molecules bearing multiple functional groups, and this compound is an exemplary starting material for their synthesis. The C8-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.comyoutube.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines, alcohols, or thiols) can be employed to introduce a wide array of substituents at this position. nih.govresearchgate.net

For instance, a Suzuki coupling reaction could install a new aryl or heteroaryl group at the C8-position, while a Sonogashira reaction would introduce an alkyne, which could be used for further transformations like click chemistry. These reactions provide a powerful platform for building molecular complexity. mdpi.com

Furthermore, the C3-nitro group serves as a versatile synthetic handle. It can be reduced under various conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation) to form 8-bromo-3-aminoquinoline. This resulting amino group can then be further functionalized through acylation, alkylation, or diazotization, leading to a new family of derivatives. The presence of a nitro group can also activate adjacent positions on the quinoline ring, facilitating nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of nucleophiles like alkoxides or amines. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Transformation Type | Position | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C8-Br | Ar-B(OH)₂, Pd catalyst, Base | Aryl/Heteroaryl | nih.govmdpi.com |

| Sonogashira Coupling | C8-Br | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | researchgate.net |

| Buchwald-Hartwig Amination | C8-Br | Amine (R₂NH), Pd catalyst, Base | Amino | nih.gov |

| Nitro Group Reduction | C3-NO₂ | Fe/HCl, SnCl₂, H₂/Pd-C | Amino (NH₂) | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Positions | Nucleophile (e.g., MOR, MNR₂) | Alkoxy, Amino | nih.govresearchgate.net |

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. rsc.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, which is a significant advantage in drug discovery. nih.govchemrxiv.org

While specific examples of this compound in MCRs are not extensively documented, its functional handles make it a prime candidate for such reactions. After reduction of the nitro group to an amine, the resulting 8-bromo-3-aminoquinoline could serve as the amine component in well-known MCRs like the Ugi or Passerini reactions. For example, in a Ugi four-component reaction, 8-bromo-3-aminoquinoline could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptidomimetic scaffold bearing both the bromoquinoline core and three other points of diversity introduced from the other components. This approach would enable the swift synthesis of a large library of related compounds for screening purposes.

Contributions to Lead Generation in Medicinal Chemistry (Focus on synthetic utility, not drug efficacy)

In medicinal chemistry, lead generation is the process of identifying and synthesizing promising new chemical structures that could be developed into new drugs. The synthetic accessibility of a scaffold is crucial, as it allows chemists to systematically modify a molecule to optimize its properties. semanticscholar.orgelsevierpure.com this compound provides a robust and flexible platform for this process.

The dual functionality of this compound allows for the rational design and synthesis of complex derivatives aimed at specific biological targets. myskinrecipes.com Chemists can devise synthetic routes that selectively modify one position while leaving the other intact for later-stage diversification.

For example, a research program might begin by performing a Suzuki coupling at the C8-position to install a specific aryl group known to interact with a biological target. mdpi.com This intermediate, now an 8-aryl-3-nitroquinoline, can then undergo reduction of the nitro group to an amine. This newly formed amine can be used to append a variety of side chains via amide coupling, generating a series of analogues for biological testing. This stepwise, controlled approach is fundamental to building an understanding of how different parts of the molecule contribute to its activity.

Structure-Reactivity Relationships (SRR), a parallel concept to Structure-Activity Relationships (SAR), are crucial for understanding a molecule's chemical behavior and stability. researchgate.netchemrxiv.org The this compound scaffold is an excellent tool for such studies. By creating two distinct series of compounds, chemists can probe the influence of substituents at either the C8 or C3 positions.

Series 1 (Modification at C8): Keeping the 3-nitro group constant, a library of compounds can be synthesized by introducing various electron-donating or electron-withdrawing groups at the C8-position via cross-coupling reactions. Studying the reactivity of these analogues (e.g., the ease of nitro reduction or susceptibility to nucleophilic attack) provides insight into how electronic effects are transmitted through the quinoline system. mdpi.commdpi.com

Series 2 (Modification at C3): Conversely, the C8-bromo group can be kept constant while the 3-nitro group is converted to an amine and subsequently derivatized into amides, sulfonamides, or ureas. This allows for an exploration of how steric and electronic changes at the C3-position influence the reactivity of the C8-bromo group in subsequent reactions.

This systematic modification allows researchers to fine-tune the electronic and steric properties of the quinoline core, which is essential for optimizing a lead compound. nih.gov

Development of Specialty Chemical Reagents and Functional Materials

Beyond medicinal chemistry, the unique electronic properties of this compound make it a candidate for the development of specialty chemicals and functional materials. The quinoline ring system itself is known to be a component in dyes and other functional materials. chemicalbook.com The presence of a strong electron-withdrawing nitro group and a polarizable bromine atom can significantly influence the molecule's photophysical properties, such as its absorption and emission of light.

This suggests potential applications in areas like:

Chemical Sensors: The quinoline nitrogen and the nitro group could act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in color or fluorescence, forming the basis of a chemical sensor.

Organic Electronics: Polycyclic aromatic systems with defined electron-donating and electron-withdrawing groups are of interest in materials science. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or other electronic devices.

Specialty Dyes: The extended π-system of the quinoline ring, modulated by the nitro and bromo groups, could be harnessed to create dyes with specific colors and properties for industrial or research applications.

8-Nitroquinoline (B147351) Chromophores as Photoremovable Protecting Groups (PRPGs)

Photoremovable protecting groups (PRPGs), or "caging groups," are essential tools in chemical biology, enabling spatiotemporal control over the release of bioactive molecules. nih.gov The quinoline scaffold has been explored for the development of PRPGs due to its favorable photophysical properties. While derivatives like 8-bromo-7-hydroxyquinoline (BHQ) have been shown to be efficient photoremovable protecting groups for various functional groups under both one-photon and two-photon excitation, the development of nitro-substituted quinolines has yielded mixed results. acs.orgacs.org

In a study comparing various substituents on the quinoline chromophore, an 8-nitro-7-hydroxyquinolinyl derivative (NHQ-OAc) was found to be photochemically insensitive, limiting its direct application as a PRPG. acs.org This lack of photosensitivity contrasts with other derivatives, such as the 8-cyano-7-hydroxyquinolinyl chromophore (CyHQ-OAc), which demonstrated a threefold increase in sensitivity for acetate (B1210297) release compared to the parent BHQ compound. acs.org

However, further research into 8-nitroquinoline-based systems has shown that strategic modifications can lead to effective PRPGs. A series of 8-nitroquinoline-based caging groups for carboxylic acids were synthesized and evaluated for their photolysis efficiency. researchgate.net Among these, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore was identified as a particularly promising derivative. researchgate.net This compound exhibited the longest absorption wavelength and the highest quantum yield within the series, indicating its potential for controlled release applications. researchgate.net

Theoretical studies using density functional theory (DFT) have provided insights into the photolysis mechanism of these 8-nitroquinoline derivatives. researchgate.net The calculations suggest that the uncaging reaction is kinetically hindered under normal conditions but becomes accessible in the triplet excited state (T1) upon photoirradiation. researchgate.net This process involves excitation to the first singlet state (S0 → S1), followed by intersystem crossing to the triplet state (S1 → T1), from which the reaction proceeds to release the caged molecule. researchgate.net

Table 1: Photochemical Properties of 6-bromo-8-nitro-1,2-dihydroquinolinyl Chromophore

| Property | Value |

|---|---|

| Longest Absorption Wavelength (λmax) | 345 nm |

| Quantum Yield (Φ) | 0.003 |

Ligand Design in Catalysis Based on Quinoline Frameworks

The quinoline ring system is a prominent structural motif in the design of ligands for a wide range of catalytic applications. nih.gov Its rigid, planar structure and the presence of a nitrogen atom, which imparts weak basicity and creates an electron-deficient aromatic system, make it a versatile scaffold for coordinating to metal centers. nih.gov This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes to achieve high catalytic activity and selectivity. researchgate.net

Quinoline-based ligands have been successfully employed in the design of pincer-type complexes. researchgate.net These ligands typically coordinate to a metal center through a central aromatic ring and two flanking donor arms, creating a highly stable and well-defined catalytic environment. For example, NNN-pincer ruthenium complexes incorporating a quinoline core have been synthesized and characterized for their ability to activate carbon-nitrogen bonds in coupling reactions. researchgate.net

In the field of metal-organic frameworks (MOFs), quinoline-based ligands have been utilized to construct porous crystalline materials with catalytic properties. ugr.es A biquinoline ligand, 2,2′-bicinchoninic acid, has been used to synthesize a family of MOFs with various s-block and d-block metals. ugr.es These materials have demonstrated high efficiency as catalysts in the cyanosilylation and hydroboration of aldehydes and ketones, benefiting from the specific coordination environment imposed by the biquinoline ligand. ugr.es

Furthermore, the quinoline framework is instrumental in the development of catalysts for hydroboration reactions. A dinuclear magnesium complex supported by a dianionic ligand featuring a quinoline moiety has been shown to catalyze the hydroboration of a broad range of polar unsaturated substrates, including challenging nitro compounds and quinoline derivatives themselves. acs.org The design of this catalyst leverages metal-ligand cooperation, where the quinoline framework participates in the activation of the substrate. acs.org

The versatility of the quinoline scaffold is also evident in its use for the synthesis of quinoline derivatives themselves. Various catalyst-promoted reactions, including those utilizing silver, titanium, iridium, iron, gold, and nickel-based catalysts, have been developed for the synthesis of substituted quinolines. researchgate.net These catalytic methods often rely on ligands that may themselves be quinoline-based, highlighting the integral role of this heterocyclic system in modern catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-3-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 3-nitroquinoline precursors. For example, adapting methods from 8-nitroquinoline synthesis ( ), bromination can be achieved using brominating agents like PBr₃ or HBr in acidic media. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios (1:1.2 quinoline:bromine) are critical for minimizing side products like di-brominated derivatives. Yields range from 50–70%, with purity improved via recrystallization in dichloromethane-hexane (1:1 v/v) .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization is preferred for lab-scale purification. A 1:1 mixture of dichloromethane and hexane effectively removes unreacted starting materials and byproducts (e.g., 6-bromo isomers). Column chromatography (silica gel, ethyl acetate/hexane gradient) may supplement this, particularly for small-scale batches. Purity can be verified via HPLC (C18 column, acetonitrile-water mobile phase) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns using aromatic proton splitting (e.g., doublets for H-2 and H-4 due to nitro and bromo groups) and carbon shifts (C-8 bromine: ~δ 125 ppm).

- IR : Nitro group absorption at ~1520 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ (compare to 8-nitroquinoline in ).

- Mass Spectrometry : Molecular ion peak at m/z 253 (C₉H₆BrN₂O₂⁺) with fragmentation patterns matching bromine isotopic signatures .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure of this compound, and what contradictions arise between computational and experimental data?

- Methodological Answer : Use hybrid functionals like B3LYP ( ) with a 6-311G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potentials. Discrepancies often occur in nitro group orientation: X-ray data ( ) show near-planar quinoline-nitrogen/nitro groups, while DFT may predict slight torsional angles due to van der Waals corrections. Validate computational models against experimental XRD or UV-Vis spectra .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound derivatives?

- Methodological Answer : Systematic solvent screening (e.g., DMSO, THF, chloroform) under controlled humidity/temperature can clarify solubility discrepancies. Reactivity contradictions (e.g., Suzuki coupling efficiency) may stem from catalyst choice: Pd(PPh₃)₄ vs. PdCl₂(dppf). Compare results using standardized conditions (e.g., 80°C, 12 hrs) and characterize products via LC-MS to identify side reactions .

Q. What strategies are effective for applying this compound in fluorescence-based sensing?

- Methodological Answer : Modify the quinoline core at the 8-bromo position to introduce amide/ester groups ( ). For zinc sensing, conjugate with dansyl chloride and validate via fluorescence quenching assays (λₑₓ = 340 nm, λₑₘ = 500 nm). Follow PRISMA guidelines for literature reviews to identify optimal substituents and avoid biases in mechanistic interpretations .

Safety and Compliance

Q. What safety protocols are essential for handling this compound, and how should waste be managed?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation ( ). Monitor for skin irritation (H333/H313 warnings).

- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) and dispose via licensed hazardous waste facilities. Neutralize acidic residues (from synthesis) with sodium bicarbonate before disposal .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.